molecular formula C16H18N4 B2802808 2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine CAS No. 433241-34-0

2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine

Cat. No.: B2802808
CAS No.: 433241-34-0
M. Wt: 266.348
InChI Key: MXUDIJQELFVTIB-UHFFFAOYSA-N
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Description

2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine is a chemical compound known for its unique structure and properties. It belongs to the class of benzotriazole derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine typically involves the reaction of 4-isopropylphenylamine with 6-methyl-2H-benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of polymers, dyes, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzotriazole: A parent compound with similar structural features.

    4-Isopropylphenylamine: A precursor used in the synthesis of the target compound.

    6-Methyl-2H-benzotriazole: Another precursor with structural similarities.

Uniqueness: 2-(4-Isopropyl-phenyl)-6-methyl-2H-benzotriazol-5-ylamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-10(2)12-4-6-13(7-5-12)20-18-15-8-11(3)14(17)9-16(15)19-20/h4-10H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDIJQELFVTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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